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Abstract
This technical guide provides an in-depth overview of the in-vitro effects of PU141, a

pyridoisothiazolone-derived small molecule, on histone acetylation. PU141 is a selective

inhibitor of the homologous histone acetyltransferases (HATs) p300 (KAT3B) and CREB-

binding protein (CBP or KAT3A). By inhibiting these crucial transcriptional co-activators, PU141
leads to a state of histone hypoacetylation, impacting gene expression and cellular proliferation

in various cancer cell lines. This document details the mechanism of action, quantitative effects

on histone marks, and comprehensive protocols for relevant in-vitro assays.

Mechanism of Action: Selective Inhibition of
p300/CBP
Histone acetylation is a key epigenetic modification that regulates chromatin structure and

gene expression. Histone acetyltransferases (HATs) transfer an acetyl group from acetyl-CoA

to lysine residues on histone tails, neutralizing their positive charge and creating a more open

chromatin state (euchromatin) that is permissive for transcription.

PU141 functions as a direct inhibitor of the HAT activity of p300 and CBP.[1] These enzymes

are critical global transcriptional co-activators that play a role in the expression of a wide array

of genes involved in cell cycle regulation, differentiation, and proliferation. By selectively
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binding to and inhibiting the catalytic activity of p300/CBP, PU141 prevents the acetylation of

their histone substrates. This leads to a global reduction in histone acetylation levels

(hypoacetylation), resulting in more condensed chromatin (heterochromatin) and the

transcriptional repression of p300/CBP target genes.
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Figure 1: PU141's inhibitory effect on p300/CBP-mediated histone acetylation.
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Quantitative Data on In-Vitro Activity
Enzymatic Inhibition
While the primary literature confirms PU141's selectivity for p300/CBP, specific IC50 values for

PU141 have not been reported in the key publication by Gajer et al. (2015). However, the data

for the related, less selective pyridoisothiazolone compound, PU139, is provided for context.

Compound Target HAT IC50 (µM) Selectivity Profile

PU141 p300 / CBP Not Reported
Selective for

p300/CBP

PU139 p300 5.35
Pan-HAT (p300, CBP,

Gcn5, PCAF)

CBP 2.49

Gcn5 8.39

PCAF 9.74

Table 1: Comparative HAT inhibitory activities. Data for PU139 extracted from Gajer et al.,

2015. IC50 for PU141 is not publicly available.

Cellular Histone Hypoacetylation
Treatment of cancer cell lines with PU141 results in a marked decrease in the acetylation of

specific histone lysine residues. The following table summarizes the experimental conditions

under which this effect was observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/product/b610336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines
PU141
Concentration

Treatment
Duration

Histone Marks
Analyzed

Observed
Effect

SK-N-SH

(Neuroblastoma)
25 µM 3 hours

H3K9ac,

H3K14ac,

H4K8ac,

H4K16ac

Significant

decrease in

acetylation

HCT116 (Colon

Carcinoma)
25 µM 3 hours

H3K9ac,

H3K14ac,

H4K8ac,

H4K16ac

Significant

decrease in

acetylation

Table 2: Summary of in-vitro experiments demonstrating PU141-induced histone

hypoacetylation.

Detailed Experimental Protocols
In-Vitro HAT Inhibition Assay (Adapted for PU141)
This protocol is a representative method for determining the IC50 value of an inhibitor against a

recombinant HAT enzyme.
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Figure 2: Workflow for a radioactive filter binding-based HAT assay.
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Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM

PMSF).

Dilute recombinant human p300 or CBP HAT domain to a working concentration in the

reaction buffer.

Prepare serial dilutions of PU141 in DMSO, then further dilute in reaction buffer.

Prepare a mix of histone H3/H4 peptide substrate and [³H]-Acetyl-CoA.

Reaction Setup:

In a 96-well plate, add 10 µL of each PU141 dilution or vehicle control (DMSO).

Add 20 µL of the diluted p300/CBP enzyme solution to each well and pre-incubate for 15

minutes at 30°C to allow inhibitor binding.

Initiation and Incubation:

Initiate the reaction by adding 20 µL of the histone/[³H]-Acetyl-CoA mix to each well.

Incubate the plate for 30-60 minutes at 30°C.

Stopping the Reaction and Detection:

Spot 45 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.

Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer

(pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

Air dry the filter paper and place it in a scintillation vial with scintillation cocktail.

Data Analysis:

Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each PU141 concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the PU141 concentration and determine

the IC50 value using non-linear regression analysis.

Cellular Histone Acetylation Analysis by Western Blot
This protocol details the steps to assess changes in global histone acetylation levels in cells

treated with PU141.
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Figure 3: Workflow for histone extraction and Western blot analysis.
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Methodology:

Cell Culture and Treatment:

Seed SK-N-SH or HCT116 cells in appropriate culture dishes and grow to 70-80%

confluency.

Treat the cells with 25 µM PU141 or a DMSO vehicle control for 3 hours. A positive control,

such as the HDAC inhibitor SAHA (10 µM), can be used to show hyperacetylation.

Histone Extraction:

Harvest cells by scraping and pellet by centrifugation.

Wash the pellet with ice-cold PBS containing protease inhibitors.

Lyse the cells in a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM

PMSF, and 0.02% NaN₃) on ice for 10 minutes.

Centrifuge to pellet the nuclei. Discard the supernatant.

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to

acid-extract histones.

Centrifuge to pellet the debris and collect the supernatant containing the histones.

Western Blotting:

Determine the protein concentration of the histone extracts using a Bradford or BCA

assay.

Denature equal amounts of histone protein (e.g., 15 µg) in Laemmli sample buffer and

separate on a 15% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST

(Tris-buffered saline with 0.1% Tween-20).
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Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

Use antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-

H4K16) and a loading control (e.g., anti-Total Histone H3).

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and

an imaging system. Quantify band intensity using densitometry software.

Conclusion
PU141 is a valuable research tool for studying the biological roles of p300/CBP histone

acetyltransferases. As a selective inhibitor, it effectively induces histone hypoacetylation in

vitro, leading to the repression of gene transcription and inhibition of cancer cell proliferation.

The protocols and data presented in this guide offer a comprehensive resource for researchers

investigating the epigenetic mechanisms regulated by p300/CBP and for the development of

novel therapeutic agents targeting these enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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